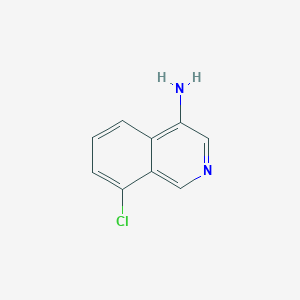
2,3,5-Tribromodiphenyl ether
Overview
Description
2,3,5-Tribromodiphenyl ether is an organobromine compound . It is a type of polybrominated diphenyl ether (PBDE) containing three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn .
Molecular Structure Analysis
The molecular formula of 2,3,5-Tribromodiphenyl ether is C12H7Br3O . Its average mass is 406.895 Da and its monoisotopic mass is 403.804688 Da .Physical And Chemical Properties Analysis
2,3,5-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 371.9±42.0 °C at 760 mmHg, and a flash point of 152.4±26.4 °C . Its molar refractivity is 75.8±0.3 cm3 .Scientific Research Applications
Identification in Metabolites
Studies have identified metabolites of related brominated diphenyl ethers in animals. For example, hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether were identified in rat feces, which included tribrominated diphenyl ethers as intermediate products. This suggests that 2,3,5-Tribromodiphenyl ether and its related compounds undergo metabolic transformations in living organisms (Marsh et al., 2006).
Environmental Fate and Transformation
Research has explored the oxidation mechanisms and kinetics of brominated diphenyl ethers, like 2,4,4'-Tribrominated diphenyl ether, in environmental contexts. These studies help in understanding the environmental fate of 2,3,5-Tribromodiphenyl ether, particularly its interactions with radicals such as OH radicals in atmospheric and aqueous environments (Cao et al., 2013).
Analytical Method Development
Developing analytical methods for detecting brominated compounds in environmental samples is another area of research. Techniques like liquid chromatography-electrospray-tandem quadrupole mass spectrometry have been used for the determination of related compounds, which could be extended to 2,3,5-Tribromodiphenyl ether (Hua et al., 2005).
Synthesis and Application in Polymer Chemistry
In the field of polymer chemistry, brominated diphenyl ethers like 2,3,5-Tribromodiphenyl ether are of interest. Studies have investigated the synthesis of fluorescent analogs of these compounds, suggesting potential applications in the development of new materials or sensors (Charles et al., 1995).
Environmental and Occupational Exposure
Research has been conducted on the presence and concentration of brominated flame retardants, including tribromodiphenyl ethers, in various environmental and occupational settings. This research is crucial in understanding the exposure risks associated with these compounds (Thomsen et al., 2001).
Biodegradation and Environmental Impact
The biodegradation kinetics of brominated flame retardants, including tribromodiphenyl ethers, in different soil conditions have been studied to understand their environmental impact and degradation pathways (Nyholm et al., 2010).
Photolytic Degradation
Studies on the photolytic degradation of polybromodiphenyl ethers under various irradiation conditions provide insights into how these compounds break down in the presence of light, which is relevant for environmental remediation and risk assessment (Shih & Wang, 2009).
properties
IUPAC Name |
1,2,5-tribromo-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLKDAUZRXBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879858 | |
| Record name | BDE-23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tribromodiphenyl ether | |
CAS RN |
446254-16-6 | |
| Record name | 2,3,5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D420646JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



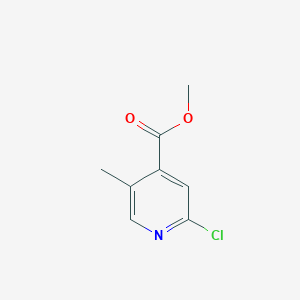
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)

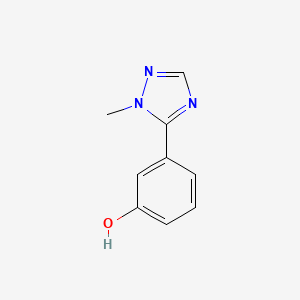
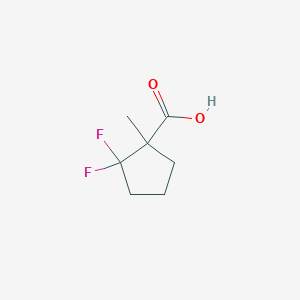
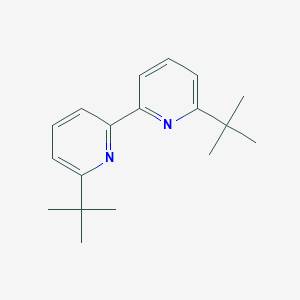
![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)

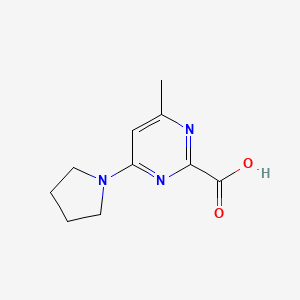


![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)
